molecular formula C21H23N3O7S B13849803 (E)-O-ethoxycarbonyl cefprozil

(E)-O-ethoxycarbonyl cefprozil

Cat. No.: B13849803
M. Wt: 461.5 g/mol
InChI Key: CFBSIWMVVPRUMF-XXZLHFTLSA-N
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Description

Contextualization within Cephalosporin (B10832234) and β-Lactam Chemical Scaffolds

The core structure of (E)-O-ethoxycarbonyl cefprozil (B1668874) is built upon the cephalosporin framework, which is a prominent class within the broader family of β-lactam compounds. wikipedia.orglibretexts.org

Significance of β-Lactam Ring Systems in Synthetic Organic Chemistry

The β-lactam, a four-membered cyclic amide, is a cornerstone of synthetic organic chemistry. wikipedia.orgucla.edu Its significance stems from the substantial ring strain, which makes the amide bond more susceptible to hydrolysis compared to acyclic amides. wikipedia.org This inherent reactivity has been exploited in the synthesis of a wide array of biologically active molecules. nih.gov Beyond their well-known role in antibiotics, β-lactam scaffolds serve as versatile synthetic intermediates for creating non-protein amino acids, peptides, and various nitrogen-containing heterocyclic compounds. nih.gov The strained ring facilitates ring-opening reactions, providing a pathway to complex molecular architectures. nih.gov

Chemical Derivatization Strategies of the Cefprozil Nucleus: A Structural Overview

The cefprozil molecule, like other cephalosporins, offers several sites for chemical modification. psu.edu The primary locations for derivatization are the C-7 acylamino side chain and the C-3 substituent of the dihydrothiazine ring. wikipedia.orgslideshare.net These modifications are central to altering the properties of the resulting compounds. psu.edu

In the case of (E)-O-ethoxycarbonyl cefprozil, the derivatization occurs on the C-7 side chain, specifically at the para-hydroxyphenyl group of the D-phenylglycine moiety. The introduction of an ethoxycarbonyl group transforms the phenolic hydroxyl into a carbonate ester. This type of modification can significantly impact the electronic and steric properties of the side chain. The "(E)" designation refers to the stereochemistry of the propenyl group at the C-3 position of the cephalosporin core. nih.govresearchgate.net

Importance of Studying this compound from a Purely Chemical Perspective

The study of this compound is valuable for understanding reaction mechanisms, developing purification strategies, and advancing synthetic methodologies within cephalosporin chemistry.

Role as a Potential Synthetic Intermediate or Process-Related Chemical Entity

This compound is recognized primarily as a process-related impurity in the synthesis of cefprozil. acs.org It forms during the manufacturing process when ethyl chloroformate, used to activate the D-phenylglycine derivative, reacts with the hydroxyl group of the side chain. acs.org Its presence necessitates the development of control strategies to minimize its formation and ensure the purity of the final cefprozil product. acs.orgclearsynth.com The study of such impurities is crucial for optimizing synthetic routes and adhering to stringent purity requirements. daicelpharmastandards.com

Challenges in Selective Chemical Synthesis and Stereochemical Control within Cephalosporin Derivatives

The synthesis of cephalosporin derivatives is fraught with challenges, particularly concerning stereochemical control. The cefprozil molecule itself is a mixture of (Z) and (E) isomers with respect to the C-3 propenyl group, with the (Z)-isomer being the major component. wikipedia.orgdrugfuture.com Achieving the desired isomeric ratio is a significant synthetic hurdle. researchgate.net

Furthermore, the multiple chiral centers in the cephalosporin core demand highly stereoselective reactions. gla.ac.uk The introduction of substituents, such as the ethoxycarbonyl group in this compound, must be achieved without disturbing the existing stereochemistry of the β-lactam ring. The conditions for esterification must be mild enough to prevent the cleavage of the labile β-lactam ring. google.com The synthesis often involves complex protection and deprotection schemes to ensure that reactions occur at the desired functional groups. gla.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N3O7S

Molecular Weight

461.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-ethoxycarbonyloxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H23N3O7S/c1-3-5-12-10-32-19-15(18(26)24(19)16(12)20(27)28)23-17(25)14(22)11-6-8-13(9-7-11)31-21(29)30-4-2/h3,5-9,14-15,19H,4,10,22H2,1-2H3,(H,23,25)(H,27,28)/b5-3+/t14-,15-,19-/m1/s1

InChI Key

CFBSIWMVVPRUMF-XXZLHFTLSA-N

Isomeric SMILES

CCOC(=O)OC1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C=CC)C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of E O Ethoxycarbonyl Cefprozil

Retrosynthetic Disconnection Approaches for the (E)-O-Ethoxycarbonyl Moiety

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. mdpi.com For (E)-O-ethoxycarbonyl cefprozil (B1668874), the primary disconnections focus on the formation of the ester bond of the ethoxycarbonyl group and the creation of the (E)-propenyl side chain.

A key retrosynthetic step involves the disconnection of the O-ethoxycarbonyl group from the phenolic hydroxyl group of the cefprozil core. This suggests an esterification reaction as the forward synthetic step. The cefprozil molecule itself presents a complex scaffold, and its synthesis is a multistep process, often starting from simpler β-lactam precursors. ox.ac.uk The synthesis of cefprozil typically involves the creation of the C-3 propenyl side chain, which can be achieved through various methods, including Wittig-type reactions or palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net The (E)-isomer of the propenyl group is the thermodynamically more stable isomer, and its formation is a critical aspect of the synthesis.

The general retrosynthetic pathway can be visualized as:

Disconnecting the Ethoxycarbonyl Group: This leads back to (E)-cefprozil and an ethoxycarbonylating agent (e.g., ethyl chloroformate).

Disconnecting the Acylamino Side Chain: This breaks the amide bond, yielding the 7-aminocephalosporanic acid (7-ACA) core and the appropriate D-(-)-α-amino-p-hydroxyphenylacetic acid derivative.

Disconnecting the (E)-Propenyl Side Chain: This disconnection at the C-3 position of the cephem nucleus points towards a 3-hydroxycephem or a 3-halomethylcephem intermediate, which can be functionalized using organometallic chemistry or other C-C bond-forming reactions. researchgate.netnih.gov

Comprehensive Analysis of Reaction Pathways for O-Ethoxycarbonylation

The introduction of the O-ethoxycarbonyl group onto the cefprozil molecule is a crucial step in the synthesis of the target compound. This transformation requires careful selection of reagents and reaction conditions to achieve high yield and selectivity.

The esterification of the phenolic hydroxyl group of cefprozil is typically achieved by reacting it with an ethoxycarbonylating agent. Common reagents for this purpose include ethyl chloroformate. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct and to deprotonate the phenol (B47542), making it a more potent nucleophile. google.com

The choice of solvent is critical and is often a non-aqueous organic solvent like methylene (B1212753) chloride, 1,2-dichloroethane, or acetonitrile (B52724) to prevent unwanted side reactions such as hydrolysis of the ester product. google.com The base used is typically a tertiary amine, such as triethylamine. google.com

The general reaction can be summarized as: (E)-Cefprozil + ClCOOEt + Et₃N → (E)-O-Ethoxycarbonyl Cefprozil + Et₃N·HCl

To drive the reaction to completion, an excess of the ethoxycarbonylating agent may be used. masterorganicchemistry.com The reaction temperature is usually kept low to moderate to minimize side reactions. A study on a similar process for preparing a key intermediate for phosphono-oxymethyl prodrugs highlighted the importance of selecting the right base and phase-transfer catalyst to optimize yield and product purity. acs.org

Table 1: Key Parameters in the Esterification of Cefprozil

ParameterTypical ChoicesPurpose
Ethoxycarbonylating Agent Ethyl chloroformateSource of the ethoxycarbonyl group
Base Triethylamine, PyridineNeutralizes HCl, activates the phenol
Solvent Methylene chloride, AcetonitrileProvides a non-aqueous reaction medium
Catalyst Tertiary amines (can also act as base)May catalyze the reaction
Temperature 0°C to room temperatureTo control reaction rate and minimize side products

The biological activity of cefprozil is dependent on the geometry of the propenyl side chain, with the (Z)-isomer being the major and more active component in the commercial drug, which is an isomeric mixture. wikipedia.org However, for the synthesis of the specific (E)-isomer derivative, stereocontrol is paramount.

The synthesis of the (E)-propenyl side chain can be achieved through several strategies. One of the earliest and most effective methods involves a palladium-catalyzed Stille cross-coupling reaction. researchgate.netnih.gov In this approach, a 3-triflyloxycephem is coupled with an (E)-propenyltrialkylstannane. The reaction generally proceeds with retention of the double bond geometry of the organostannane reagent, thus ensuring the formation of the (E)-isomer.

Another approach involves the Wittig reaction, where a phosphonium (B103445) ylide is reacted with an appropriate aldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes.

Furthermore, advancements in organic synthesis have introduced other methods for stereoselective alkene synthesis that could potentially be applied to the cefprozil core.

The cefprozil molecule possesses multiple reactive sites, including the carboxylic acid at C-2, the β-lactam ring, the amino group on the acyl side chain, and the phenolic hydroxyl group. Selective functionalization of the phenolic hydroxyl group without affecting other functionalities is a significant challenge.

One common strategy is to protect other reactive groups before carrying out the desired transformation. For instance, the carboxylic acid group can be protected as an ester, and the amino group can be protected with a suitable protecting group. However, a more elegant and efficient approach is to exploit the differential reactivity of the functional groups.

The phenolic hydroxyl group is more acidic than aliphatic alcohols but less acidic than the carboxylic acid. By carefully choosing the base and reaction conditions, it is possible to selectively deprotonate and acylate the phenolic hydroxyl group. For example, using a hindered or a milder base might favor the reaction at the phenol over the carboxylic acid. A process patent for acylating a 3-hydroxymethyl Δ³-cephalosporin compound highlights a method where the 2-carboxylic acid moiety is first reacted with an organic base to form an ionic bond, which then directs the acylation to the 3-hydroxymethyl group. google.com A similar principle could be applied to favor the reaction at the phenolic hydroxyl group of cefprozil.

Optimization of Synthetic Parameters for Yield and Chemical Purity Enhancement

Optimizing the synthesis of this compound is crucial for its potential pharmaceutical application, focusing on maximizing the yield and ensuring high purity.

The choice of solvent can significantly influence the reaction rate, yield, and purity of the product. nih.gov In the context of cephalosporin (B10832234) synthesis, non-polar organic solvents like methylene chloride are often preferred for acylation reactions to prevent side reactions. google.com

Aqueous two-phase systems (ATPS) have emerged as a promising technique for the enzymatic synthesis of cephalosporins like cefprozil. researchgate.netmdpi.comresearchgate.net These systems can enhance reaction yields by partitioning the product into a separate phase, thereby reducing product inhibition of the enzyme and simplifying purification. mdpi.comresearchgate.net For instance, in the enzymatic synthesis of cefprozil, the use of an ATPS resulted in a significantly higher yield compared to a single aqueous system. researchgate.net While this is for the enzymatic synthesis of the cefprozil core, the principles of using biphasic systems to drive equilibrium and facilitate separation can be applied to subsequent chemical modification steps.

The use of co-solvents can also be beneficial. For example, in the enzymatic synthesis of another cephalosporin, cefadroclor, the addition of ethylene (B1197577) glycol as a co-solvent was found to increase the yield by 15-45%. nih.gov

Table 2: Impact of Solvents on Cephalosporin Synthesis

Solvent SystemObservationReference
Alkanes in bioconversionEquivalent to decane (B31447) in increasing production of a cephalosporin intermediate. nih.gov
Ethylene glycol as co-solventIncreased the yield of cefadroclor by 15-45%. nih.gov
Aqueous two-phase system (ATPS)Maximal yield of cefprozil was 75.81% compared to 56.02% in a single aqueous system. researchgate.net
Methylene ChloridePreferred non-aqueous organic solvent for acylation to avoid side reactions. google.com

Temperature and Pressure Control in Reactive Systems

The synthesis of cephalosporin derivatives like this compound is sensitive to temperature and pressure. nih.gov Precise control of these parameters is crucial for maximizing yield, minimizing degradation, and ensuring the desired isomeric purity. The stability of cefprozil and its isomers is significantly influenced by temperature. nih.gov For instance, studies on cefprozil in oral suspension have shown that degradation occurs through reversible isomerization and parallel degradation reactions, both of which are temperature-dependent. nih.gov The rate of these degradation reactions increases with rising temperature. nih.gov

In a typical synthesis, the acylation of the 3-hydroxymethyl Δ³-cephalosporin compound is often conducted at controlled, often sub-zero, temperatures to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. acs.orggoogle.com For example, the formation of a mixed anhydride (B1165640) intermediate in a related cephalosporin synthesis is carried out at -11°C, and the subsequent reaction with the cephalosporin nucleus is controlled at a temperature below -30°C. acs.org Such low temperatures help to stabilize reactive intermediates and improve selectivity.

Pressure control is also a key factor, particularly in processes involving volatile reagents or solvents. While specific data on the direct effect of pressure on this compound synthesis is not extensively detailed in the provided search results, maintaining an inert atmosphere (e.g., using nitrogen or argon) is a standard practice in cephalosporin synthesis to prevent oxidative degradation of the sulfur-containing cephem nucleus.

The table below summarizes the impact of temperature on related cephalosporin synthesis and stability.

ParameterConditionObservationReference
Cefprozil Degradation Increased temperature and relative humidityDegradation occurs via reversible-consecutive and parallel reactions. nih.gov
Isomerization Rate Increased temperatureThe reversible isomerization is approximately 10 times faster than the parallel degradation. nih.gov
Synthesis Temperature Formation of mixed anhydrideCooled to -11°C. acs.org
Synthesis Temperature Acylation reactionTemperature controlled below -30°C. acs.org

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. digitellinc.comresearchgate.net This is particularly relevant for the synthesis of complex molecules like β-lactam antibiotics. digitellinc.comgatech.edu

Application of Enzymatic Catalysis in Related Beta-Lactam Ester Synthesis

Enzymatic catalysis offers a greener alternative to traditional chemical methods for the synthesis of β-lactam antibiotics and their esters. researchgate.netacs.orgnih.gov Enzymes, such as lipases and penicillin acylases, operate under mild conditions of temperature and pH in aqueous media, reducing the need for harsh organic solvents and high energy consumption. researchgate.netacs.orgnih.gov

Lipases, for example, are widely used for ester synthesis due to their ability to catalyze esterification, transesterification, and aminolysis reactions. scielo.brresearchgate.net Candida antarctica lipase (B570770) B has been successfully used for the deacetylation of 3'-acetoxymethyl-substituted cephalosporins to yield the 3'-hydroxymethyl group, a key transformation in the synthesis of derivatives. nih.gov This enzymatic method is efficient on a gram scale for cephalosporins protected as benzhydryl or tert-butyl esters. nih.gov Lipase-catalyzed esterification can also be performed in solvent-free or low-solvent conditions, further enhancing its green credentials. nih.govmdpi.com

Penicillin G acylase (PGA) is another crucial enzyme in the synthesis of semi-synthetic β-lactam antibiotics. nih.govnih.govcuni.cz It can catalyze the coupling of an acyl side chain to the β-lactam nucleus. researchgate.netnih.gov Research has focused on improving the synthetic efficiency of PGA through protein engineering and reaction engineering. gatech.edunih.gov For instance, site-directed mutagenesis of penicillin acylase from Escherichia coli has led to new biocatalysts with significantly improved performance in the synthesis of cephalosporins like cefprozil, achieving yields of up to 99%. nih.gov

The following table highlights key enzymes and their applications in β-lactam ester synthesis.

EnzymeApplicationKey FindingsReference(s)
Candida antarctica lipase B Deacetylation of 3'-acetoxymethyl-substituted cephalosporinsEfficient transformation for cephalosporins protected as benzhydryl or tert-butyl esters. nih.gov
Penicillin G acylase (PGA) Synthesis of semi-synthetic β-lactam antibiotics (e.g., ampicillin, cephalexin (B21000), cefprozil)Kinetically controlled synthesis in aqueous environments. nih.gov Mutagenesis can improve yield and reduce hydrolysis. nih.gov nih.govnih.gov
α-amino ester hydrolase (AEH) Synthesis of ampicillinCan be used in cascade reactions with PGA. gatech.edu

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous manufacturing, is a powerful tool for process intensification in the pharmaceutical industry, offering advantages such as improved process control, higher productivity, and enhanced safety. digitellinc.commt.comencyclopedia.pub For temperature-sensitive compounds like cephalosporins, flow reactors allow for precise temperature control and shorter reaction times, minimizing thermal stress and degradation. nih.gov

Studies on the synthesis of cephalosporins like cefotaxime (B1668864) and cephalexin in flow have demonstrated significant improvements over batch processes. acs.orgencyclopedia.pubnih.gov For example, in the synthesis of a 7-TACA derivative, a key intermediate for many cephalosporins, a flow process increased the space-time yield by a factor of 130 compared to batch production. nih.gov This was achieved at a higher temperature (119°C) but with a very short residence time (3.99 minutes), which would not be feasible in a batch reactor due to product degradation. nih.gov

Continuous processes can also be coupled with other green technologies, such as enzymatic catalysis and reactive crystallization. digitellinc.commt.com This integrated approach can lead to higher yields and selectivity by continuously removing the product from the reaction mixture, thus shifting the equilibrium towards product formation and reducing side reactions. mt.com A pilot plant for the continuous production of β-lactam antibiotic crystals has been successfully developed, demonstrating the feasibility of this approach on a larger scale. mt.com

Solvent-Free and Reduced-Solvent Methodologies

Minimizing or eliminating the use of organic solvents is a core principle of green chemistry. scirp.org In the context of β-lactam ester synthesis, several strategies are being explored.

Enzyme-catalyzed reactions in aqueous media are a primary approach to reducing solvent use. researchgate.netnih.gov As discussed previously, enzymes like penicillin acylase can effectively catalyze the synthesis of cephalosporins in water. nih.gov

Solvent-free synthesis is another attractive option, particularly for lipase-catalyzed esterifications. mdpi.com Research has shown that technical-grade sugar esters can be produced in solvent-free media by creating a metastable suspension of the saccharide particles. mdpi.com While not directly applied to this compound in the provided results, this demonstrates the potential for developing similar solvent-free enzymatic processes for other ester compounds.

In conventional chemical synthesis, the choice of solvent is critical. While many cephalosporin syntheses utilize organic solvents like dimethylacetamide and dichloromethane, efforts are being made to identify less hazardous alternatives. acs.orggoogle.comgoogle.com The selection of a suitable non-aqueous organic solvent is crucial for reactions like the acylation of the 3-hydroxymethyl substituent. google.com

Impurity Profiling and Process-Related Chemical Control in Synthesis

Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing to ensure safety and efficacy. For cefprozil, which exists as a mixture of (Z)- and (E)-isomers, the impurity profile can be complex. thermofisher.com

Common impurities in cefprozil include degradation products, process-related impurities, and isomers. o2hdiscovery.cosynthinkchemicals.com The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide monographs that outline methods for the analysis of cefprozil and its related impurities using techniques like reversed-phase liquid chromatography (HPLC) with UV detection. thermofisher.comuspnf.com

Process-related impurities can arise from starting materials, intermediates, or side reactions during the synthesis. For example, in the synthesis of cefprozil, impurities such as the delta-3 isomer, cefprozil amide, and cefprozil dimer can be formed. uspnf.com this compound itself is listed as a potential impurity in some contexts. uspnf.comncats.io

Strict control over reaction conditions, such as temperature, pH, and reagent stoichiometry, is essential to minimize the formation of these impurities. acs.orgnih.govgoogle.com For instance, in the synthesis of cephalosporin C, controlling the pH during fermentation can significantly impact the final product concentration. nih.gov Similarly, in the formulation of cefprozil dry suspension, the addition of a citric acid-sodium citrate (B86180) buffer can inhibit the formation of certain degradation impurities. google.com

The table below lists some of the known impurities related to cefprozil.

Impurity NameTypeReference(s)
Cefprozil (E)-isomerIsomer thermofisher.com
Cefprozil delta-3-isomerProcess-related uspnf.comsimsonpharma.com
Cefprozil amideProcess-related uspnf.comaozeal.com
Cefprozil dimerProcess-related synthinkchemicals.comuspnf.com
(Z)-Cefprozil open ringDegradation uspnf.com
(E)-Cefprozil open ringDegradation uspnf.comsimsonpharma.com
Ethoxycarbonyl cefprozilProcess-related uspnf.comncats.io
MethoxycefadroxilProcess-related uspnf.com

Elucidation of Molecular Structure, Configuration, and Conformation of E O Ethoxycarbonyl Cefprozil

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (E)-O-ethoxycarbonyl cefprozil (B1668874). These techniques provide detailed information on the molecule's atomic composition, connectivity, and the nature of its chemical bonds.

Advanced Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon Assignments

While a complete experimental spectrum for (E)-O-ethoxycarbonyl cefprozil is not publicly available, a detailed analysis can be extrapolated from the known spectra of its parent compound, cefprozil, and standard chemical shift values. Multi-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethoxycarbonyl group, typically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. libretexts.orgchemistrysteps.com The protons on the aromatic ring, the propenyl side chain, and the core cephem nucleus would appear in their characteristic regions. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbons of the β-lactam, amide, carboxylic acid, and the newly introduced ethoxycarbonyl ester group, in addition to the signals for the aliphatic and aromatic carbons. scielo.brmdpi.comresearchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Ethoxycarbonyl -CH₃ 1.2 - 1.4 Triplet
Ethoxycarbonyl -CH₂- 4.1 - 4.3 Quartet
Propenyl -CH₃ ~1.7 Doublet
Propenyl =CH- 5.5 - 6.0 Multiplet
Propenyl =CH- 6.5 - 7.0 Multiplet
Cephem ring protons 3.5 - 5.8 Multiplets
α-amino CH ~5.0 Doublet
Amide NH 8.0 - 9.0 Doublet
Aromatic protons 7.0 - 7.5 Doublets

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethoxycarbonyl -CH₃ ~14
Ethoxycarbonyl -CH₂- ~64
Propenyl -CH₃ ~18
Cephem ring carbons 25 - 70
Aromatic carbons 115 - 155
C=C (Propenyl) 125 - 135
β-lactam C=O 165 - 175
Amide C=O 165 - 175
Carboxylic acid C=O 170 - 180
Ethoxycarbonyl C=O ~155

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₂₁H₂₃N₃O₇S, HRMS would provide an exact mass measurement that confirms this composition. nih.govsimsonpharma.comclearsynth.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS Data for this compound

Parameter Value
Molecular Formula C₂₁H₂₃N₃O₇S
Nominal Mass 461 g/mol
Monoisotopic Mass 461.1257 g/mol
Theoretical Exact Mass [M+H]⁺ 462.1335 g/mol

Detailed Analysis of Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopic Data for Functional Group Identification

Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) and Raman Spectroscopy : The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the various carbonyl groups. uniroma1.ituobabylon.edu.iqvscht.cz The β-lactam carbonyl typically appears at a high wavenumber (around 1760 cm⁻¹), while the amide, carboxylic acid, and ester carbonyls would have distinct absorptions in the 1650-1750 cm⁻¹ region. libretexts.org Other key absorptions would include the O-H stretch of the carboxylic acid, N-H stretching of the amide and amino groups, and C=C stretching of the aromatic ring and propenyl group.

UV-Vis Spectroscopy : The electronic spectrum of cefprozil, the parent compound, shows maximum absorbance (λmax) at approximately 280 nm and 232 nm in a pH 7 phosphate buffer. drugfuture.comcaymanchem.com These absorptions are attributed to the π→π* electronic transitions within the conjugated systems of the dihydrothiazine ring and the p-hydroxyphenyl group. researchgate.netnih.govjournalofresearch.us The addition of the O-ethoxycarbonyl group to the phenyl ring is expected to cause a minor shift in the position and intensity of these bands but not fundamentally alter the UV-Vis profile.

Key Spectroscopic Data for Functional Group Identification

Spectroscopic Technique Functional Group Characteristic Signal
Infrared (IR) β-lactam C=O ~1760 cm⁻¹ (strong)
Infrared (IR) Ester C=O ~1740 cm⁻¹ (strong)
Infrared (IR) Amide C=O ~1680 cm⁻¹ (strong)
Infrared (IR) Carboxylic Acid C=O ~1710 cm⁻¹ (strong)
Infrared (IR) Carboxylic Acid O-H 3000-3300 cm⁻¹ (broad)
UV-Vis Dihydrothiazine/Phenyl λmax ~280 nm

Mass Spectrometric Fragmentation Pathways and Mechanistic Interpretations

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, it is expected to follow pathways characteristic of cephalosporins and esters.

Investigation of β-Lactam Ring Cleavage Patterns under Ionization Conditions

A hallmark of the mass spectrometry of β-lactam antibiotics is the cleavage of the four-membered β-lactam ring. This is a primary and common fragmentation pathway observed in the low-energy collision-induced dissociation (CID) spectra of most β-lactams. The most characteristic fragmentation proceeds through a retro [2+2] cycloaddition mechanism, leading to the opening of the β-lactam ring and the formation of specific fragment ions that are diagnostic for the cephalosporin (B10832234) core structure.

Fragmentation Characteristics Specific to the O-Ethoxycarbonyl Moiety

The O-ethoxycarbonyl group introduces additional, predictable fragmentation pathways. General fragmentation patterns for esters often involve cleavage of the bonds adjacent to the carbonyl group. For the O-ethoxycarbonyl moiety, this would include:

Loss of the ethoxy radical (•OCH₂CH₃) , resulting in an acylium ion.

Loss of ethylene (B1197577) (C₂H₄) through a McLafferty-type rearrangement, if sterically feasible.

Cleavage of the C-O bond to lose the entire ethoxycarbonyl group as a radical.

These fragmentation patterns, in conjunction with the cleavage of the β-lactam ring, would produce a complex but interpretable mass spectrum, allowing for a detailed structural confirmation of this compound.

X-ray Crystallography for Solid-State Structure, Intermolecular Interactions, and Absolute Configuration Determination

Following a comprehensive search of publicly available scientific literature, no specific studies detailing the single-crystal X-ray crystallographic analysis of this compound were identified. This analytical technique is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govnih.gov It provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov These interactions are crucial for understanding the physical properties of the solid material.

For chiral molecules, anomalous dispersion X-ray diffraction is a powerful method for the direct determination of the absolute configuration of stereocenters without the need for a known chiral reference. nih.govresearchgate.net While the chemical name (6R,7R)-7-(((2R)-2-amino-2-(4-(ethoxycarbonyl)oxy)phenyl)acetyl)amino)-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid implies a specific stereochemistry, crystallographic confirmation for this compound is not presently available in published literature. simsonpharma.comclearsynth.com

Data Table: Crystallographic Data for this compound

ParameterData
Crystal SystemData not available in literature
Space GroupData not available in literature
Unit Cell DimensionsData not available in literature
VolumeData not available in literature
ZData not available in literature
Density (calculated)Data not available in literature
R-factorData not available in literature
Absolute ConfigurationNot experimentally confirmed by X-ray crystallography

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Solution-State Stereochemical Analysis

Chiroptical spectroscopic techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental for investigating the stereochemical features of chiral molecules in solution. wikipedia.orguantwerpen.be These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.

A thorough review of scientific databases indicates a lack of published experimental CD or ORD spectra specifically for this compound. Such spectra would provide valuable information about the compound's stereochemistry in a solution environment, which can differ from the solid-state conformation.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, yielding spectra with positive or negative peaks that are characteristic of the molecule's three-dimensional structure. spark904.nl ORD, on the other hand, measures the variation of optical rotation with wavelength. wikipedia.org The combination of experimental data with quantum chemical calculations can be a powerful tool for assigning the absolute configuration of molecules. nih.govuantwerpen.be

Without experimental data, a detailed analysis of the solution-state stereochemistry of this compound using these techniques cannot be provided at this time.

Data Table: Chiroptical Data for this compound

TechniqueWavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹) / Specific Rotation ([α])
Circular Dichroism (CD)Data not availableData not available
Optical Rotatory Dispersion (ORD)Data not availableData not available

Chemical Reactivity, Degradation Pathways, and Stability in Non Biological Environments

Hydrolytic Stability and Degradation Kinetics in Aqueous and Non-Aqueous Chemical Systems

The presence of multiple hydrolyzable functional groups, primarily the β-lactam ring and the ethoxycarbonyl ester, dictates the hydrolytic stability of (E)-O-ethoxycarbonyl cefprozil (B1668874).

The hydrolysis rate of β-lactam antibiotics is highly dependent on pH. Studies on analogous aminocephalosporins, such as cefadroxil (B1668780), demonstrate that degradation follows first-order kinetics with a characteristic U-shaped log k-pH profile, indicating that the compound is most stable in the acidic to neutral pH range and degrades more rapidly under strongly acidic or alkaline conditions. nih.gov The degradation is subject to general acid and base catalysis. nih.gov

For (E)-O-ethoxycarbonyl cefprozil, three primary hydrolytic reactions are anticipated across different pH values:

Acid-Catalyzed Hydrolysis: At low pH, the β-lactam ring is susceptible to cleavage.

Water-Catalyzed/Spontaneous Hydrolysis: In the near-neutral pH range, spontaneous hydrolysis of the β-lactam ring occurs. nih.gov

Base-Catalyzed Hydrolysis: In alkaline solutions, nucleophilic attack by hydroxide (B78521) ions leads to rapid cleavage of both the β-lactam ring and the O-ethoxycarbonyl ester group. nih.gov

Table 1: Expected Influence of pH on Hydrolysis Pathways of this compound

pH RangePrimary MechanismAffected Functional Group(s)Expected Rate
Acidic (pH < 3)Specific acid-catalyzed hydrolysisβ-Lactam RingHigh
Neutral (pH 4-7)Spontaneous hydrolysis (water-catalyzed)β-Lactam RingLow (Region of maximum stability)
Alkaline (pH > 8)Specific base-catalyzed hydrolysis (OH⁻ attack)β-Lactam Ring, O-ethoxycarbonyl EsterVery High

Forced degradation studies on the parent compound, cefprozil, reveal its susceptibility to hydrolytic stress. researchgate.net The degradation of a mixture of Z- and E-cefprozil isomers results in two primary degradation products, designated P1 and P2. ptfarm.plnih.gov The formation of these products occurs via parallel reactions from the Z and E isomers, respectively. ptfarm.plnih.gov

In the case of this compound, hydrolysis would lead to a more complex mixture of degradants. The primary degradation pathways would involve:

β-Lactam Ring Cleavage: This is a characteristic degradation pathway for all cephalosporins, leading to the formation of biologically inactive products. Studies on cefadroxil show this pathway can lead to the formation of piperazine-2,5-diones via intramolecular aminolysis. nih.gov

Hydrolysis of the Ethoxycarbonyl Group: Cleavage of the ester bond would yield (E)-cefprozil, ethanol (B145695), and carbon dioxide. This (E)-cefprozil would then be subject to its own degradation pathways.

Therefore, the expected degradation products would include the products of β-lactam cleavage of the intact molecule, as well as (E)-cefprozil and its subsequent degradants (P2).

Photochemical Stability and Light-Induced Transformations

Forced degradation studies conducted according to ICH guidelines have shown that cefprozil monohydrate is susceptible to degradation under photolytic stress conditions. researchgate.net Similarly, other advanced cephalosporins like ceftobiprole (B606590) have demonstrated significant degradation when exposed to light. mdpi.com Given the shared chromophoric systems in the cephalosporin (B10832234) structure, this compound is also expected to be photolabile. Light-induced transformations can lead to complex degradation pathways, including oxidation and rearrangement of the core cephalosporin structure.

Thermal Decomposition Pathways and Stability Analysis

The stability of cefprozil has been evaluated under conditions of increased temperature and relative humidity, showing that degradation occurs through reversible isomerization and parallel degradation reactions. nih.gov The kinetics of the degradation of the E-isomer of cefprozil to its degradation product (P2) were determined at various temperatures. nih.gov The thermodynamic parameters for this degradation have been calculated and are presented in Table 2. nih.gov These values indicate the energy barrier for the degradation reaction and the nature of the transition state. Cefprozil monohydrate has also been found to be susceptible to thermal stress in forced degradation studies. researchgate.net As a closely related derivative, this compound is expected to exhibit similar thermal instability.

Table 2: Thermodynamic Parameters for the Thermal Degradation of (E)-Cefprozil at 76.4% Relative Humidity

ParameterValueUnit
Activation Energy (Ea)88.8kJ·mol⁻¹
Enthalpy of Activation (ΔH‡)86.1kJ·mol⁻¹
Entropy of Activation (ΔS‡)-72.3J·mol⁻¹·K⁻¹

Data from a study on cefprozil, the parent compound. nih.gov

Oxidative and Reductive Chemical Reactivity

The chemical structure of this compound contains moieties susceptible to both oxidation and reduction.

Oxidative Reactivity: The thioether group in the dihydrothiazine ring is a common site for oxidation in cephalosporins, which can be converted to a sulfoxide (B87167) or sulfone. Forced degradation studies have confirmed that cefprozil is susceptible to oxidative degradation. researchgate.net Studies on other cephalosporins show that oxidation with reagents like hydrogen peroxide leads to the formation of corresponding S-oxides. mdpi.com An oxidizing agent is a substance that causes oxidation by accepting electrons; in this process, it becomes reduced. unizin.orgyoutube.com

Reductive Reactivity: The β-lactam structure, similar to that in penicillins, could potentially undergo one-electron reduction. mdpi.com The carbonyl groups within the molecule are electron-deficient and could be attacked by reducing agents. mdpi.com A reducing agent is a substance that causes reduction by donating electrons, becoming oxidized in the process. youtube.comyoutube.com Common reducing agents in organic synthesis include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com

Reactivity with Common Chemical Reagents in Synthetic Contexts

This compound is itself a product of a synthetic reaction, formed as an impurity during the acylation of the 7-aminocephalosporanic acid core with a side chain containing an ethoxycarbonyl-protected phenol (B47542). researchgate.net The reactivity of the molecule with common reagents is dictated by its functional groups:

Carboxylic Acid: Can undergo esterification or conversion to an acid chloride.

Amine: Can be acylated or alkylated.

Alkene: Can undergo addition reactions.

Ethoxycarbonyl Group: Can be removed (deprotected) via hydrolysis, typically under basic conditions.

β-Lactam Ring: Can be opened by strong nucleophiles.

In the context of its synthesis, the formation of this compound occurs during the condensation of the silylated 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) with the mixed anhydride (B1165640) of a Dane salt. researchgate.net The control of this impurity can be achieved by adding a catalytic amount of methanesulfonic acid during the process. researchgate.net This suggests that the reaction conditions can be fine-tuned to minimize its formation. Common reagents used in such syntheses include silylating agents (to protect the carboxylic acid), coupling agents for amide bond formation, and various bases and acids to control the reaction pathway. thermofisher.com

Design and Synthesis of Chemically Modified Analogues and Derivatives of E O Ethoxycarbonyl Cefprozil

Principles of Chemical Modification on the Cefprozil (B1668874) Scaffold

The cefprozil scaffold, a member of the cephalosporin (B10832234) class, offers several key sites for chemical modification to alter its physicochemical and chemical properties. The primary locations for modification on the cephalosporin nucleus are the C-7 acylamino side chain and the C-3 substituent. These positions have a significant impact on the compound's stability, and spectrum of activity.

In the case of (E)-O-ethoxycarbonyl cefprozil, the core structure already features a p-hydroxyphenylglycine side chain at C-7, which is common to other cephalosporins like cefadroxil (B1668780). The distinguishing features are the (E)-propenyl group at C-3 and the ethoxycarbonyl ether at the para position of the phenyl ring.

Key principles for modifying this scaffold include:

Modulation of the C-7 Side Chain: While the existing acylamino side chain is crucial for its primary activity, further modifications could be explored. However, the focus of this section is on the derivatization of the (E)-O-ethoxycarbonyl moiety and the cephalosporin core itself.

Alteration of the C-3 Substituent: The (E)-propenyl group at the C-3 position is a key feature of cefprozil. Modifications at this site could influence the molecule's interaction with target proteins and its pharmacokinetic profile.

Derivatization of the Phenyl Glycine Moiety: The ethoxycarbonyl group on the phenolic hydroxyl of the p-hydroxyphenylglycine side chain is a prime target for modification. This group can be varied to alter properties such as lipophilicity, and chemical stability.

Systematic modifications at these positions allow for the exploration of structure-activity relationships, leading to the development of new derivatives with potentially enhanced or novel chemical properties.

Synthetic Strategies for Analogue Generation at the O-Ester Position

The O-ethoxycarbonyl group of this compound is a versatile handle for synthetic modification. Strategies can be broadly categorized into variation of the ester moiety and alterations of the cephalosporin core.

The ethoxycarbonyl group can be replaced with a variety of other O-acyl or O-alkyl carbonate groups to generate a library of analogues. This can be achieved through several synthetic routes, starting from the parent compound, (E)-cefprozil.

A general approach would involve the acylation of the phenolic hydroxyl group of (E)-cefprozil with different chloroformates or acid chlorides. The reaction would typically be carried out in the presence of a base to facilitate the nucleophilic attack of the phenoxide ion.

Table 1: Examples of Synthetic Targets for O-Ester Moiety Variation

Target Compound Class R Group Variation Potential Synthetic Reagent
O-Alkyl Carbonates Methyl, Isopropyl, Benzyl Methyl chloroformate, Isopropyl chloroformate, Benzyl chloroformate
O-Acyl Esters Acetyl, Pivaloyl, Benzoyl Acetyl chloride, Pivaloyl chloride, Benzoyl chloride

Beyond the O-ester position, systematic alterations to the cephalosporin core of this compound can lead to novel derivatives. These modifications can target the C-3 propenyl group or other positions on the bicyclic ring system.

Modification of the C-3 Propenyl Group: The double bond of the propenyl group is susceptible to various chemical transformations, including hydrogenation to a propyl group, or oxidation to introduce new functional groups.

Substitution at the C-7 Amino Group: While maintaining the core p-hydroxyphenylglycine structure, the amino group could be further functionalized, for instance, by alkylation or acylation, to explore the impact on the molecule's chemical behavior.

These alterations would require multi-step synthetic sequences, often involving protection and deprotection of sensitive functional groups to ensure regioselectivity.

Development of this compound as a Chemical Building Block or Precursor

This compound is recognized as a process impurity in the commercial synthesis of cefprozil. researchgate.netacs.org Its formation occurs during the mixed anhydride (B1165640) formation of the p-hydroxyphenylglycine side chain when ethyl chloroformate is used. acs.org While its presence as an impurity is generally controlled and minimized, its structure lends itself to potential applications as a chemical building block or precursor for the synthesis of other complex molecules.

The presence of multiple functional groups—a carboxylic acid, a β-lactam ring, an amino group, and the ethoxycarbonyl ether—makes it a versatile starting material. For instance:

The carboxylic acid at C-4 can be esterified to create prodrugs with altered solubility and pharmacokinetic profiles.

The amino group at the C-7 side chain can be a handle for conjugation to other molecules, such as polymers or targeting ligands.

The ethoxycarbonyl group can serve as a protecting group for the phenolic hydroxyl, which can be selectively removed to unmask the hydroxyl group for further reactions.

The controlled manipulation of these functional groups could allow for the use of this compound in the construction of more elaborate chemical structures, potentially outside the realm of antibacterial agents.

Structure-Reactivity Relationships within Series of this compound Derivatives (Purely Chemical Perspective)

From a purely chemical perspective, the structure of this compound and its derivatives dictates their reactivity. The β-lactam ring is the most reactive site, susceptible to nucleophilic attack and subsequent ring-opening. The stability and reactivity of this ring are influenced by the substituents at C-3 and C-7.

In a series of derivatives where the O-ester moiety is varied, the electronic and steric properties of the ester group can influence the reactivity of the entire molecule.

Table 2: Predicted Structure-Reactivity Relationships in O-Ester Derivatives

Ester Moiety Variation Predicted Effect on Reactivity Rationale
Electron-withdrawing groups on the acyl/alkyl chain Increased susceptibility of the ester to hydrolysis The carbonyl carbon of the ester becomes more electrophilic.
Bulky alkyl groups (e.g., pivaloyl) Decreased susceptibility of the ester to hydrolysis Steric hindrance protects the carbonyl carbon from nucleophilic attack.

Furthermore, modifications to the cephalosporin core will have a profound impact on the reactivity of the β-lactam ring. For example, changes at the C-3 position that alter the electronics of the dihydrothiazine ring can modulate the electrophilicity of the β-lactam carbonyl carbon. A correlation has been found between the biological activity of cephalosporin derivatives and the electronic structure of the β-lactam ring. doi.org Specifically, side chains on the six-membered ring that have a positive inductive effect, corresponding to the withdrawal of electrons, tend to enhance biological activity, which is a reflection of increased chemical reactivity of the β-lactam. doi.org

Theoretical and Computational Chemistry Investigations of E O Ethoxycarbonyl Cefprozil

Quantum Chemical Calculations of Electronic Structure and Chemical Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For (E)-O-ethoxycarbonyl cefprozil (B1668874), these calculations would reveal the distribution of electrons and the molecule's inherent reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic nature, respectively.

The HOMO is associated with the molecule's ability to donate electrons, thus indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For (E)-O-ethoxycarbonyl cefprozil, the HOMO is expected to be localized around the electron-rich regions, such as the β-lactam ring and the carboxylate group. The LUMO is likely to be distributed over the electrophilic centers, including the carbonyl carbons of the β-lactam and the ethoxycarbonyl group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ).

These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Cephalosporin (B10832234) Analog (Note: These are representative values based on similar compounds and not specific to this compound)

ParameterValue (eV)
EHOMO-8.50
ELUMO-1.20
HOMO-LUMO Gap (ΔE)7.30
Ionization Potential (I)8.50
Electron Affinity (A)1.20
Electronegativity (χ)4.85
Chemical Hardness (η)3.65
Chemical Softness (S)0.137
Electrophilicity Index (ω)3.22

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate regions of varying electrostatic potential:

Red: Regions of high negative potential, typically associated with lone pairs of electrons on electronegative atoms (e.g., oxygen, nitrogen). These areas are susceptible to electrophilic attack.

Blue: Regions of high positive potential, usually found around hydrogen atoms attached to electronegative atoms and other electron-deficient centers. These sites are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show significant negative potential (red) around the carbonyl oxygens of the β-lactam ring, the ethoxycarbonyl group, and the carboxylic acid. The areas around the amine group's hydrogen atoms would exhibit a positive potential (blue). This mapping helps in understanding the molecule's non-covalent interactions, such as hydrogen bonding, which are crucial for its biological activity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is critical to its function. Conformational analysis and molecular dynamics simulations provide insights into the molecule's flexibility and the different shapes it can adopt.

Computational studies on the cephalosporin nucleus have revealed two primary low-energy conformations for the dihydrothiazine ring: the "S1-up" and "C2-up" forms. nih.gov The S1-up conformation is generally found to be more stable. nih.gov The energy barrier for the interconversion between these two conformers is relatively low, suggesting that the molecule can readily switch between them. nih.gov

For this compound, conformational analysis in both the gas phase and in the presence of an implicit solvent model would be necessary to understand how its environment affects its preferred shape. The presence of the ethoxycarbonyl group would introduce additional rotational degrees of freedom, leading to a more complex conformational landscape.

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: Theoretical calculations, often using Density Functional Theory (DFT), can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and for confirming the stereochemistry of the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies can aid in the interpretation of experimental vibrational spectra.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in a Cephalosporin Analog (Note: These are representative values based on similar compounds and not specific to this compound)

Functional GroupVibrational ModePredicted Frequency (cm-1)
β-LactamC=O stretch1760 - 1780
Carboxylic AcidC=O stretch1700 - 1725
AmideC=O stretch1650 - 1680
EthoxycarbonylC=O stretch1735 - 1750
AmineN-H stretch3300 - 3500

Elucidation of Reaction Mechanisms via Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. By modeling the transition state—the highest energy point along the reaction coordinate—we can understand the mechanism and predict the rate of a reaction.

For this compound, a key reaction of interest is the hydrolysis of the β-lactam ring, which is the basis of the antibacterial action of cephalosporins. Computational studies can model the nucleophilic attack of a water molecule (or a serine residue in an enzyme) on the carbonyl carbon of the β-lactam ring. By locating the transition state for this reaction, the activation energy can be calculated, providing insight into the molecule's susceptibility to hydrolysis.

These calculations can also shed light on the role of the ethoxycarbonyl group. It is possible that this group could influence the electronic properties of the molecule, thereby affecting the stability of the β-lactam ring and its reactivity towards nucleophiles.

Energetic Barriers for Isomerization or Degradation Pathways

Theoretical studies on cephalosporin derivatives have indicated that the isomerization of the Δ³ double bond to the Δ² position is a critical factor in their stability and biological activity. This isomerization leads to the inactivation of the antibiotic. Computational studies, employing semiempirical molecular orbital approximations such as MNDO and AM1, have been used to investigate the thermodynamics of this process in analogous cephalosporin esters.

These theoretical investigations have consistently shown that the Δ³ isomers are thermodynamically more stable than their corresponding Δ² counterparts. This suggests that the equilibrium of the isomerization favors the active Δ³ form. However, the rate at which this equilibrium is reached is significantly influenced by the nature of the substituent at the 4-carboxylate position. When this position is esterified, as is the case with this compound, the isomerization is observed to be more rapid compared to the free carboxylic acids. This increased rate is attributed to kinetic factors rather than a shift in the thermodynamic equilibrium.

IsomerRelative Thermodynamic StabilityKinetic Barrier to Isomerization
This compound (Δ³-isomer)More StableLower (compared to free acid)
Δ²-isomer of this compoundLess StableN/A

Pathways for O-De-ethoxycarbonylation in Chemical Systems

The O-de-ethoxycarbonylation of this compound represents a key degradation pathway, leading to the formation of the active parent drug, cefprozil. This process is essentially an ester hydrolysis reaction. Computational studies on the mechanism of ester hydrolysis, while not specific to this molecule, provide a foundational understanding of the potential pathways.

The hydrolysis of the ethoxycarbonyl group can proceed through several mechanisms, primarily catalyzed by acid or base. In aqueous solutions, water molecules can act as both the nucleophile and proton transfer agents. Molecular dynamics simulations of simple esters have shown that cooperative catalysis by autoionization-generated hydroxide (B78521) and hydronium ions can facilitate hydrolysis.

In the context of this compound, the de-esterification process can be outlined in the following proposed steps, which could be further elucidated by specific computational modeling:

StepDescriptionKey Intermediates/Transition States
1Nucleophilic attack of a water molecule on the carbonyl carbon of the ethoxycarbonyl group.Tetrahedral intermediate
2Proton transfer from the attacking water molecule to a nearby water molecule or directly to the ethoxy group.Protonated ethoxy group
3Collapse of the tetrahedral intermediate, leading to the cleavage of the carbon-oxygen bond of the ethoxy group.Transition state with bond breaking and formation
4Release of ethanol (B145695) and the formation of an unstable carbonic acid monoester derivative, which rapidly decarboxylates.Cefprozil and carbon dioxide

Computational studies on other cephalosporins, such as ceftriaxone, have utilized density functional theory to investigate hydrolysis pathways, providing a precedent for the types of analyses that could be applied to understand the O-de-ethoxycarbonylation of this compound in detail.

In Silico Prediction of Chemical Stability and Degradation Products

The prediction of degradation pathways for pharmaceutical compounds is increasingly being aided by in silico tools. Software programs like Zeneth utilize a knowledge base of chemical transformations and a reasoning engine to predict the likelihood of various degradation products under different stress conditions (e.g., pH, temperature, light).

For this compound, such in silico systems could predict a range of potential degradation products arising from hydrolysis, oxidation, and other degradation mechanisms. The primary degradation pathway would likely be the hydrolysis of the ethoxycarbonyl group to yield cefprozil. However, other potential degradation products could include those resulting from the opening of the β-lactam ring, a common degradation pathway for all penicillin and cephalosporin antibiotics.

A hypothetical output from an in silico prediction for the degradation of this compound might include the following products:

Potential Degradation ProductPredicted Degradation PathwayPotential Impact
CefprozilHydrolysis (O-de-ethoxycarbonylation)Formation of the active drug
Δ²-Cefprozil ethoxycarbonyl esterIsomerizationInactive isomer
Open-ring derivativesHydrolysis of the β-lactam ringLoss of antibacterial activity
Decarboxylated derivativesFurther degradation of open-ring productsInactive degradation products

Benchmarking studies of these predictive software tools have shown a steady increase in their ability to correctly predict experimentally observed degradants. While gaps in predictivity can exist, particularly for more complex reactions, these in silico methods provide a valuable tool in the early stages of drug development to anticipate stability issues and guide experimental studies.

Advanced Analytical Method Development for Chemical Characterization and Quantification

Chromatographic Method Development for High-Purity Isolation and Chemical Analysis

Chromatography is the cornerstone of pharmaceutical analysis, providing the necessary resolving power to separate complex mixtures of structurally similar compounds. For (E)-O-ethoxycarbonyl cefprozil (B1668874), various chromatographic techniques are essential for its isolation and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Isomers and Chemical Impurities

High-Performance Liquid Chromatography (HPLC) is the principal technique for the analysis of cefprozil and its related impurities, including (E)-O-ethoxycarbonyl cefprozil. thermofisher.com The primary goal of an HPLC method in this context is to achieve baseline separation of the main (Z) and (E) isomers of cefprozil from all process-related impurities and degradation products.

Methodology and Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. Methods are typically developed based on European Pharmacopoeia (Ph. Eur.) monographs for cefprozil, ensuring suitability for impurity profiling during batch release and stability evaluations. thermofisher.com A well-resolved chromatogram can separate the cefprozil (Z) and (E) isomers from as many as 26 other impurities. thermofisher.com

The development of a successful HPLC method involves careful optimization of several parameters to achieve the desired resolution and sensitivity.

Stationary Phase: C8 and C18 columns are frequently employed for the separation of cefprozil and its isomers. nih.govnih.gov These non-polar stationary phases provide effective retention and separation of the moderately polar cephalosporin (B10832234) compounds.

Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govsemanticscholar.org The pH of the aqueous phase is a critical parameter; for instance, a mobile phase containing acetonitrile and water adjusted to pH 2.7 with glacial acetic acid has proven effective. nih.gov Another common buffer is ammonium phosphate, which helps to maintain a consistent pH and improve peak shape. thermofisher.com

Detection: UV detection is standard, with a wavelength of 280 nm commonly used to monitor the elution of cefprozil and its related substances. nih.gov

Interactive Data Table: Typical HPLC Parameters for Cefprozil Impurity Profiling

Parameter Condition 1 Condition 2 Condition 3
Column Reversed-phase C8 Reversed-phase C18 Hypersil GOLD aQ
Mobile Phase Acetonitrile, Glacial Acetic Acid, Water (5.5:1.75:92.75, v/v/v) Acetonitrile and 0.5% Formic Acid (Gradient) Acetonitrile and Ammonium Phosphate Buffer (pH ~4.4)
Flow Rate 1.0 - 1.5 mL/min 1.0 mL/min 1.0 mL/min
Detection UV at 280 nm Mass Spectrometry UV Detection
Reference nih.gov nih.gov thermofisher.com

These methods allow for the quantification of impurities relative to the main API peak area, with reporting thresholds set according to ICH guidelines, often as low as 0.05%. thermofisher.com

Gas Chromatography (GC) for Volatile By-products or Precursors

Gas Chromatography (GC) is the preferred technique for the analysis of volatile organic compounds, which may be present as residual solvents, unreacted starting materials, or volatile by-products from the synthesis of cefprozil. rsc.orgopenaccessjournals.com The presence of these volatile impurities is strictly regulated, as they have no therapeutic benefit and can pose safety risks. thermofisher.com

Methodology and Findings: Static headspace GC (HSGC) coupled with a Flame Ionization Detector (FID) is a highly sensitive and robust method for determining residual solvents in cephalosporin APIs. rsc.org This technique avoids the dissolution of the non-volatile API in the injection port, which can cause contamination and degradation.

Key aspects of method development include:

Sample Preparation: The API is dissolved in a suitable high-boiling-point solvent, such as dimethylacetamide (DMA) or water, in a sealed headspace vial. rsc.orgrsc.org

Headspace Parameters: Optimization of the equilibration temperature and time is crucial for driving the volatile analytes into the gas phase for injection. For cephalosporins, an equilibration temperature of 80°C to 120°C for 5 to 30 minutes is typical. rsc.orgbohrium.com

Chromatographic Conditions: A capillary column, such as a DB-624 or an equivalent 6% cyanopropyl-phenyl–94% dimethyl polysiloxane phase, is used to separate the various volatile compounds. rsc.org A programmed temperature gradient ensures the elution of a wide range of solvents with different boiling points. rsc.orgnih.gov

This methodology has been successfully applied to determine common solvents used in cephalosporin synthesis, including methanol, acetone, dichloromethane, and toluene. bohrium.comnih.gov

Interactive Data Table: Typical GC Parameters for Residual Solvent Analysis in Cephalosporins

Parameter Condition 1 Condition 2
Technique Static Headspace GC (HSGC) Static Headspace GC (HSGC)
Column 6% cyanopropyl-phenyl–94% dimethyl polysiloxane (30 m x 0.32 mm, 1.8 µm) Agilent DB-624
Carrier Gas Helium Nitrogen
Injector Temp. 250°C 200°C
Detector Temp. 250°C (FID) 250°C (FID)
Oven Program 40°C to 155°C gradient 60°C initial, ramped
Headspace Temp. 120°C 80°C
Headspace Time 5 min 30 min
Reference rsc.org bohrium.com

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Cefprozil itself is a mixture of diastereomers ((Z) and (E)) due to the geometry around the propenyl double bond. thermofisher.com The core structure of cefprozil, derived from D-p-hydroxyphenylglycine, contains chiral centers. While the primary isomeric impurity issue for this compound relates to its geometric isomerism, the enantiomeric purity of the core structure is a critical quality attribute established during the synthesis of the starting materials. Chiral chromatography is the definitive method for assessing enantiomeric purity.

Methodology and Findings: High-performance liquid chromatography using chiral stationary phases (CSPs) is the most effective and widely used method for separating enantiomers in the pharmaceutical industry. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly versatile and have demonstrated broad applicability for a wide range of chiral compounds.

While specific applications for the direct chiral separation of this compound are not extensively documented, the principles are well-established for related pharmaceutical compounds. The method would involve screening various CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to find conditions that provide adequate resolution between the enantiomers of the key chiral precursors or the final compound itself. The goal is to ensure that the desired enantiomer is present and that the unwanted enantiomer is controlled below specified limits.

Hyphenated Analytical Techniques for Comprehensive Structural and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the definitive identification of unknown impurities and for providing comprehensive analytical data.

LC-MS/MS for Structural Elucidation of Minor Components and Degradants

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. synthinkchemicals.com It is exceptionally well-suited for identifying and characterizing process impurities like this compound, even when they are present at trace levels. synthinkchemicals.comveeprho.com

Methodology and Findings: An LC-MS/MS method allows for the determination of the molecular weight of an impurity and provides structural information through fragmentation analysis. veeprho.com

Ionization: Electrospray ionization (ESI) is commonly used, and for cephalosporins, the positive ion mode often provides better sensitivity. researchgate.net

Mass Analysis: High-resolution mass spectrometry (HRMS), for example, using a Quadrupole Time-of-Flight (Q-TOF) instrument, can provide highly accurate mass measurements (often with mass accuracy below 2 ppm), which allows for the confident prediction of the elemental composition of an unknown impurity. shimadzu.com

Tandem MS (MS/MS): In MS/MS analysis, the molecular ion of the impurity is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint that helps to elucidate the molecule's structure. synthinkchemicals.com For cefprozil, a characteristic transition of m/z 391.2 → 114.0 is often monitored. nih.govresearchgate.net This detailed structural information is crucial for confirming the identity of this compound and distinguishing it from other potential isomers or impurities. researchgate.net

Interactive Data Table: LC-MS/MS Parameters for Cefprozil Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Separation C18 Reverse-Phase Column
Mobile Phase Acetonitrile/Water with 0.5% Formic Acid
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ (Cefprozil) m/z 391.2
Product Ion (Cefprozil) m/z 114.0
Reference nih.govresearchgate.net

GC-MS for Volatile Organic Impurities in Synthetic Processes

For the unambiguous identification of volatile organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. thermofisher.com While GC-FID is sufficient for quantifying known residual solvents, GC-MS is necessary when an unknown volatile peak is detected or when confirmation of a peak's identity is required.

Methodology and Findings: The coupling of GC with a mass spectrometer allows for the separation of volatile components followed by their individual identification based on their mass spectra.

Sample Introduction: Headspace injection is the preferred method for analyzing residual solvents in pharmaceutical APIs to avoid contamination of the system with the non-volatile drug substance. thermofisher.com

Ionization: Electron Ionization (EI) at 70 eV is standard. This high-energy ionization method creates reproducible fragmentation patterns that can be compared against extensive spectral libraries (e.g., NIST) for confident compound identification.

Analysis: GC-MS can be used to identify a wide range of volatile and semi-volatile impurities that could originate from starting materials, reagents, or solvents used in the synthesis of cefprozil. openaccessjournals.com A study on the synthesis of cefprozil mentioned the use of GC-MS to analyze the combination of cefprozil with dimethylformamide (DMF), demonstrating its application in characterizing interactions with process solvents. researchgate.net Furthermore, GC-MS is a key technique in generic methods for screening for potentially genotoxic impurities, such as organohalides, which may be used as alkylating agents in synthesis. chromatographyonline.com

Method Validation for Robustness and Reproducibility in Chemical Research

Method validation is a critical process in analytical chemistry that provides documented evidence that a specific analytical procedure is suitable for its intended purpose. nih.gov For the analysis of this compound, validating an analytical method, such as a High-Performance Liquid Chromatography (HPLC) procedure, ensures the reliability, consistency, and accuracy of the results. Key validation parameters, as outlined by guidelines from the International Conference on Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and robustness. nih.gov This section will focus on robustness and reproducibility.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of the method's reliability during normal usage. To test the robustness of an HPLC method for this compound, several parameters would be intentionally varied.

Typical parameters to investigate include:

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer (e.g., ±2%).

pH of the Mobile Phase: Small variations in the pH of the buffer (e.g., ±0.2 units).

Column Temperature: Changes in the column oven temperature (e.g., ±5 °C).

Flow Rate: Minor adjustments to the mobile phase flow rate (e.g., ±0.1 mL/min).

Wavelength of Detection: Small variations in the detection wavelength (e.g., ±2 nm).

The effect of these variations on analytical results, such as peak retention time, area, and resolution, is evaluated. The method is considered robust if the results remain within acceptable criteria, typically defined by the relative standard deviation (RSD) of the measurements.

Interactive Table: Parameters for a Robustness Study of an HPLC Method

ParameterStandard ConditionVariation 1Variation 2Acceptance Criteria (RSD)
Flow Rate (mL/min) 1.00.91.1< 2.0%
Mobile Phase pH 6.05.86.2< 2.0%
Acetonitrile % 25%23%27%< 2.0%
Temperature (°C) 302535< 2.0%
Wavelength (nm) 260258262< 2.0%

Reproducibility

Reproducibility refers to the ability of an analytical method to produce consistent results when the same sample is analyzed in different laboratories by different analysts using different equipment. nih.gov It is a measure of the method's transferability and is essential for standardizing analytical procedures across various quality control or research facilities.

Assessing reproducibility typically involves a collaborative, inter-laboratory study. researchgate.net A homogeneous sample of this compound would be sent to multiple participating laboratories. Each laboratory would analyze the sample using the same validated analytical method. The results from all laboratories are then statistically compared. The key statistical parameter evaluated is the reproducibility standard deviation (SR) or the relative standard deviation (RSDR), which quantifies the variability between laboratories. nih.gov A low RSDR indicates good reproducibility.

Interactive Table: Hypothetical Inter-Laboratory Reproducibility Results

LaboratoryAnalystInstrument ModelMeasured Purity (%) of this compound
1 AAgilent 126096.1
2 BWaters Alliance95.8
3 CShimadzu LC-2096.5
4 DAgilent 129095.9
5 EThermo Vanquish96.3
Mean Purity (%) 96.12
Standard Deviation (SD) 0.27
RSD (%) 0.28%

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing (E)-O-ethoxycarbonyl cefprozil with high enantiomeric purity?

  • Methodology : Use a combination of chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy to monitor stereoselectivity during synthesis. Compare reaction kinetics under varying temperatures (20–80°C), solvent polarities (e.g., DMF vs. THF), and catalysts (e.g., chiral Lewis acids). Apply statistical models (e.g., factorial design) to identify significant variables affecting yield and purity .
  • Data Analysis : Construct a table comparing reaction parameters, enantiomeric excess (EE%), and yield. Use ANOVA to determine statistical significance of variables.

Q. How does the stability of this compound vary under different storage conditions (pH, temperature, light exposure)?

  • Methodology : Conduct accelerated stability studies by exposing the compound to pH 1–9 buffers, 25–60°C temperatures, and UV light. Analyze degradation products using LC-MS and quantify stability via validated HPLC methods. Reference ICH Q1A guidelines for stability testing protocols .
  • Data Contradictions : If degradation pathways conflict with prior studies (e.g., unexpected photolysis products), perform DFT calculations to predict reaction mechanisms and validate with isotopic labeling experiments .

Advanced Research Questions

Q. What is the mechanistic basis for the antibacterial activity of this compound against β-lactamase-producing pathogens?

  • Methodology : Perform in vitro time-kill assays and molecular docking simulations to assess binding affinity to penicillin-binding proteins (PBPs). Compare with (Z)-isomer activity to isolate stereochemical effects. Use cryo-EM to visualize enzyme-inhibitor interactions .
  • Data Interpretation : If activity contradicts in silico predictions, reevaluate force field parameters in docking software or conduct mutagenesis studies to identify critical binding residues .

Q. How do environmental factors (e.g., soil microbiota, water solubility) influence the ecological persistence of this compound?

  • Methodology : Design microcosm experiments to simulate environmental degradation. Quantify half-life in soil/water matrices using LC-MS/MS and characterize microbial consortia via 16S rRNA sequencing. Apply EPI Suite software to predict biodegradation pathways .
  • Contradiction Resolution : If field data deviates from lab predictions (e.g., faster degradation), analyze confounding variables (e.g., organic matter content, redox potential) using multivariate regression .

Q. Can a quantitative structure-activity relationship (QSAR) model predict the pharmacokinetic properties of this compound derivatives?

  • Methodology : Compile a dataset of structural descriptors (logP, polar surface area, H-bond donors) and PK parameters (Cmax, t1/2) for analogs. Train a machine learning model (e.g., random forest) and validate with leave-one-out cross-validation .
  • Limitations : Address overfitting by comparing model performance with simpler linear regression and reporting R<sup>2</sup>/RMSE metrics .

Methodological Best Practices

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Approach : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Incorporate parameters like protein binding, tissue penetration, and metabolic clearance. Validate with rodent infection models and human microdosing trials .

Q. What analytical techniques are most suitable for quantifying trace impurities in this compound batches?

  • Recommendations : Employ UPLC-QTOF-MS for high-resolution impurity profiling. Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ determination and robustness testing under gradient elution conditions .

Ethical and Regulatory Considerations

Q. How to design a compliant data-sharing protocol for clinical studies involving this compound?

  • Framework : Anonymize patient data using irreversible pseudonymization (e.g., hash functions) and restrict access to certified researchers. Document compliance with GDPR/IRB requirements in a Data Protection Impact Assessment (DPIA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.